molecular formula C14H16F3NO2 B12237918 1-(Morpholin-4-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one

1-(Morpholin-4-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one

Cat. No.: B12237918
M. Wt: 287.28 g/mol
InChI Key: BNPPJSAYRBMJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Morpholin-4-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. The compound features a morpholine ring, a trifluoromethyl group, and a phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-4-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one typically involves the reaction of morpholine with 3-[4-(trifluoromethyl)phenyl]propan-1-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the reproducibility and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholin-4-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Morpholin-4-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(Morpholin-4-yl)-3-phenylpropan-1-one: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-(Piperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one: Contains a piperidine ring instead of a morpholine ring, which may affect its reactivity and applications.

    1-(Morpholin-4-yl)-3-[4-(methyl)phenyl]propan-1-one: Has a methyl group instead of a trifluoromethyl group, potentially altering its chemical behavior and biological activity.

Uniqueness: The presence of the trifluoromethyl group in 1-(Morpholin-4-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications and potential therapeutic uses.

Properties

Molecular Formula

C14H16F3NO2

Molecular Weight

287.28 g/mol

IUPAC Name

1-morpholin-4-yl-3-[4-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C14H16F3NO2/c15-14(16,17)12-4-1-11(2-5-12)3-6-13(19)18-7-9-20-10-8-18/h1-2,4-5H,3,6-10H2

InChI Key

BNPPJSAYRBMJTL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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